molecular formula C19H28N4O3 B4321033 N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE

N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE

Cat. No.: B4321033
M. Wt: 360.5 g/mol
InChI Key: FFOZHAKNBLANOR-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE is a compound that combines the structural features of adamantane and imidazole Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while imidazole is a five-membered heterocyclic compound with significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a propyl group at the 1-position. This can be achieved through alkylation reactions using appropriate alkyl halides and catalysts.

    Imidazole Derivative Preparation: The imidazole ring is synthesized separately, often starting from glyoxal and ammonia, followed by nitration to introduce the nitro group at the 5-position.

    Coupling Reaction: The adamantane and imidazole derivatives are then coupled through an amide bond formation. .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Strong acids like HCl or bases like NaOH.

Major Products

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE is unique due to the combination of the adamantane and imidazole moieties, providing a balance of stability and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-(2-methyl-5-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-3-16(19-7-13-4-14(8-19)6-15(5-13)9-19)21-17(24)11-22-12(2)20-10-18(22)23(25)26/h10,13-16H,3-9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOZHAKNBLANOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4C(=NC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE
Reactant of Route 2
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N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE
Reactant of Route 3
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE
Reactant of Route 4
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE
Reactant of Route 5
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE

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